molecular formula C12H11NOS B582014 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde CAS No. 885278-96-6

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde

Cat. No. B582014
M. Wt: 217.286
InChI Key: LEGDBCOQDDGYRB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . It has a molecular formula of C12H11NOS and an average mass of 217.287 Da . This compound is a pale yellow solid .


Molecular Structure Analysis

The InChI code for 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is 1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a pale yellow solid . It has a molecular weight of 217.29 .

Scientific Research Applications

  • Materials Chemistry and Physicochemical Properties :

    • Tokárová and Biathová (2018) explored the synthesis and structure-physicochemical properties relationship of thiazolo[5,4-d]thiazoles, which are crucial in materials chemistry. Their work focused on the relationship between structure and properties, particularly UV-Vis and fluorescence properties of bis(5,4-d)thiazoles with a thiophene core, highlighting the importance of these compounds in materials science (Tokárová & Biathová, 2018).
  • Synthetic Applications in Organic Chemistry :

    • Okumura et al. (1998) demonstrated a method for synthesizing the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, a key component in the synthesis of macrocyclic antibiotics like GE 2270 A. This showcases the application of 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde in the synthesis of complex organic molecules (Okumura et al., 1998).
  • Luminescence Sensing :

    • Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks that are sensitive to benzaldehyde-based derivatives. The fluorescence sensing abilities of these compounds make them useful in various analytical applications (Shi et al., 2015).
  • Exploration in Heterocyclic Chemistry :

    • Athmani, Farhat, and Iddon (1992) investigated the synthesis of derivatives from thiazolidine-2,4-dione, which is related to the chemistry of thiazole carbaldehydes. This research contributes to the broader understanding of heterocyclic chemistry and the potential applications of these compounds (Athmani, Farhat, & Iddon, 1992).
  • Pharmacological and Biological Studies :

    • Suh et al. (2012) conducted a biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, which included compounds structurally related to 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde. These compounds showed potential as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh et al., 2012).

properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGDBCOQDDGYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CS2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695873
Record name 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde

CAS RN

885278-96-6
Record name 2-(3,5-Dimethylphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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